molecular formula C14H12O2 B159787 3-(3-Methoxyphenyl)benzaldehyde CAS No. 126485-58-3

3-(3-Methoxyphenyl)benzaldehyde

Cat. No.: B159787
CAS No.: 126485-58-3
M. Wt: 212.24 g/mol
InChI Key: GLGWNAPAIMXRGT-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)benzaldehyde, also known as 3’-methoxy-[1,1’-biphenyl]-3-carbaldehyde, is an organic compound with the molecular formula C14H12O2. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, which is further connected to a benzaldehyde moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

This compound is a derivative of benzaldehyde, which has been studied for its potential antifungal activity . .

Mode of Action

As a benzaldehyde derivative, it may share some of the properties of other benzaldehydes, which have been shown to interact with various biological targets

Biochemical Pathways

Some studies suggest that benzaldehyde derivatives can influence the mitochondrial respiratory chain , but it is unclear whether this applies to 3-(3-Methoxyphenyl)benzaldehyde. More research is needed to determine the specific pathways this compound affects.

Result of Action

Given the potential antifungal activity of benzaldehyde derivatives , it is possible that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Methoxyphenyl)benzaldehyde can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone. This reaction can be catalyzed by acids such as AlCl3 or HCl, or bases like NaOH or Ba(OH)2 .

Another method involves the oxidation of m-phenoxy toluene, which can be achieved using various oxidizing agents . The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of microwave-assisted synthesis. This method enhances the reaction rate and yield while minimizing the formation of by-products . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3, nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: 3-(3-Methoxyphenyl)benzoic acid.

    Reduction: 3-(3-Methoxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Comparison with Similar Compounds

3-(3-Methoxyphenyl)benzaldehyde can be compared with other similar compounds, such as:

    Benzaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    3-Methoxybenzaldehyde: Similar structure but lacks the biphenyl moiety, resulting in different reactivity and applications.

    4-Methoxybenzaldehyde: The methoxy group is positioned differently, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

3-(3-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-16-14-7-3-6-13(9-14)12-5-2-4-11(8-12)10-15/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGWNAPAIMXRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374829
Record name 3-(3-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126485-58-3
Record name 3-(3-methoxyphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126485-58-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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